(-)-ETHYL (R)-2-HYDROXY-4-OXO-4-PHENYLBU
Overview
Description
(-)-Ethyl ®-2-hydroxy-4-oxo-4-phenylbutanoate: is a chiral compound with significant importance in organic chemistry
Scientific Research Applications
Chemistry: In chemistry, (-)-Ethyl ®-2-hydroxy-4-oxo-4-phenylbutanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions due to its chiral nature.
Medicine: In medicine, (-)-Ethyl ®-2-hydroxy-4-oxo-4-phenylbutanoate is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of pharmaceutical agents, particularly those requiring specific stereochemistry for efficacy.
Industry: Industrially, the compound is used in the production of fine chemicals and as a starting material for the synthesis of various specialty chemicals.
Mechanism of Action
Target of Action
The primary target of ®-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester is the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which plays a crucial role in regulating blood pressure .
Biochemical Pathways
The compound affects the renin-angiotensin system, a critical pathway in blood pressure regulation. By inhibiting ACE, it prevents the formation of angiotensin II, reducing vasoconstriction and thus lowering blood pressure .
Pharmacokinetics
Similar compounds, such as icosapent ethyl, have been shown to have a half-life of 89 hours and require 14 days to reach steady-state
Result of Action
The primary result of the action of ®-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester is a reduction in blood pressure. This is achieved through the inhibition of ACE and the subsequent decrease in angiotensin II levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester. For instance, the pH of the environment can affect the compound’s stability and its interaction with ACE . Additionally, the presence of other substances, such as alcohol, can potentially affect the compound’s efficacy
Safety and Hazards
The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . It is also advised to avoid breathing mist, gas, or vapors .
Future Directions
In the search for effective reagents for the preconcentration of metal ions, chelating ligands capable of forming low-soluble complexes are of great interest . From this perspective, acylsulfonylhydrazides (ASHs) deserve attention: these substances contain a hydrazide group that forms strong complex compounds with ions of nonferrous metals and a sulfonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ethyl ®-2-hydroxy-4-oxo-4-phenylbutanoate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of Grignard reagents, where the reaction of ethyl magnesium bromide with a suitable precursor leads to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Ethyl ®-2-hydroxy-4-oxo-4-phenylbutanoate: The non-chiral version of the compound.
Methyl ®-2-hydroxy-4-oxo-4-phenylbutanoate: A similar compound with a methyl group instead of an ethyl group.
Propyl ®-2-hydroxy-4-oxo-4-phenylbutanoate: A similar compound with a propyl group.
Uniqueness: (-)-Ethyl ®-2-hydroxy-4-oxo-4-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl (2R)-2-hydroxy-4-oxo-4-phenylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAMPODKFTBJZ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(=O)C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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